2-Methylbut-3-en-2-ylazanium;chloride
Description
2-Methylbut-3-en-2-ylazanium chloride is a quaternary ammonium salt characterized by a branched aliphatic cation and a chloride counterion. Its IUPAC name indicates a structure where the ammonium group (azanium) is attached to the 2-position of a 3-methylbut-3-ene chain. The molecular formula is inferred as C₅H₁₀ClN, with a molecular weight of 119.59 g/mol. The compound’s structure includes a conjugated double bond (but-3-en-2-yl group) and a methyl substituent, which may influence its reactivity and physical properties.
Properties
IUPAC Name |
2-methylbut-3-en-2-ylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-5(2,3)6;/h4H,1,6H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZXJAXIYCYAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzalkonium Chloride
Molecular Formula : C₂₂H₂₄ClN₃O•HCl
Structure : A complex quaternary ammonium salt with a benzyl group and a long alkyl chain.
Comparison :
- Chloride Presence : Both compounds feature ionic chloride counterions.
- Size and Complexity : Benzalkonium chloride has a significantly larger molecular weight (408.35 g/mol) and a more complex structure, enabling its use as a surfactant and disinfectant in ophthalmic preparations . In contrast, 2-methylbut-3-en-2-ylazanium chloride’s smaller size may limit its surfactant efficacy but enhance solubility in polar solvents.
Chloroanilines (e.g., 2-Chloroaniline)
Molecular Formula : C₆H₆ClN
Structure : Aromatic primary amines with chlorine substituents on the benzene ring.
Comparison :
- Chloride Interaction : Chloroanilines feature covalently bonded chlorine, unlike the ionic chloride in the target compound.
- Basicity and Solubility : The aromatic amine group in chloroanilines confers weaker basicity and lower water solubility compared to quaternary ammonium salts. 2-Methylbut-3-en-2-ylazanium chloride’s ionic nature likely enhances its solubility in aqueous media.
- Applications : Chloroanilines are intermediates in dye synthesis , whereas quaternary ammonium salts like the target compound may serve as phase-transfer catalysts.
Anthocyanin Chlorides (e.g., Callistephin Chloride)
Structure : Glycosylated anthocyanidins with chloride counterions .
Comparison :
- Chloride Role : Both compounds use chloride to balance charge, but anthocyanins are bioactive pigments in plants, unlike synthetic quaternary salts.
- Biological Relevance : Anthocyanins have antioxidant properties , while the target compound’s biological activity is unstudied in the provided evidence.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional and Analytical Insights
Research Findings and Gaps
- Benzalkonium Chloride : Established analytical methods (e.g., HPLC) validate its use in pharmaceuticals , underscoring the importance of ionic ammonium salts in industry.
- Chloroanilines : Regulatory tracking via CAS numbers (e.g., 95-51-2 for 2-chloroaniline) highlights their environmental and health risks .
- Target Compound: No direct data on synthesis, toxicity, or applications was found in the provided evidence.
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